molecular formula C26H27N3O4 B1663743 Quin C1

Quin C1

Cat. No.: B1663743
M. Wt: 445.5 g/mol
InChI Key: XORVAHQXRDLSFT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. This compound interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of this compound in regulating immune responses and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, this compound was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, this compound decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . This compound’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that this compound’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, this compound did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quin C1 can be synthesized through the condensation of aroyl- and heteroaroylhydrazides of anthranilic acid with various aldehydes such as cinnamic, crotonic, and 4-hydroxy-3-methoxybenzoic aldehydes . The reaction typically involves heating in ethanol or dimethylformamide (DMF) at room temperature . Another method involves the condensation of anthranilic hydrazide with acid anhydrides, followed by heating with aldehydes in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of efficient condensation reactions and appropriate solvents can facilitate large-scale synthesis.

Comparison with Similar Compounds

Quin C1 is compared with other similar compounds, particularly those that are also agonists for formyl peptide receptor 2 (FPR2/ALX). Some similar compounds include:

Uniqueness

This compound is unique due to its high specificity and potency as an agonist for FPR2/ALX, making it particularly effective in reducing inflammation and leukocyte infiltration in lung tissue .

Properties

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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